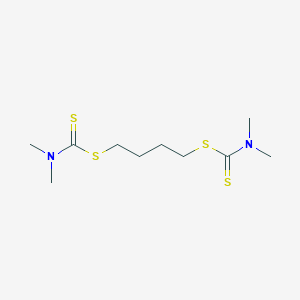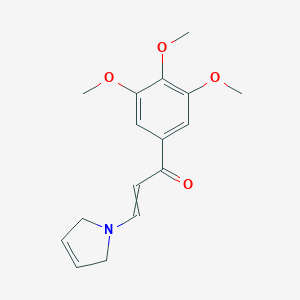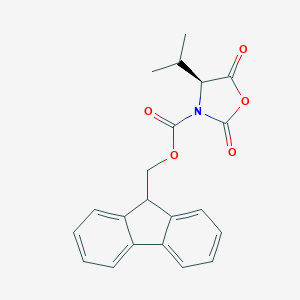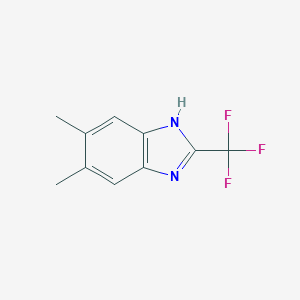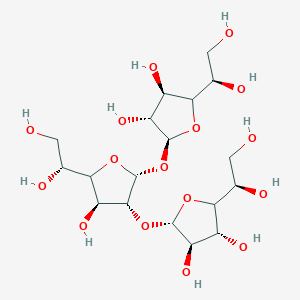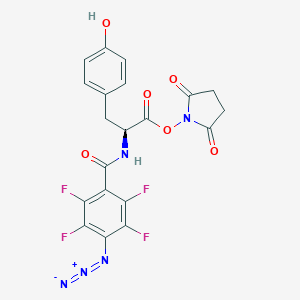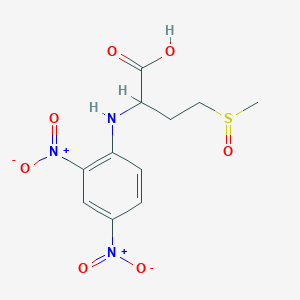
DNP-DL-methionine sulfoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DNP-DL-methionine sulfoxide is a synthetic organic compound characterized by the presence of nitroaniline and methylsulphinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DNP-DL-methionine sulfoxide typically involves multi-step organic reactions. The starting materials often include 2,4-dinitroaniline and 4-(methylsulphinyl)butyric acid. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography may be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
DNP-DL-methionine sulfoxide can undergo various chemical reactions, including:
Oxidation: The methylsulphinyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro groups can be reduced to amino groups under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulphinyl group may yield sulfone derivatives, while reduction of the nitro groups may produce amino derivatives.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of DNP-DL-methionine sulfoxide involves its interaction with specific molecular targets and pathways. The nitroaniline and methylsulphinyl groups may play a role in its biological activity, influencing processes such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dinitroaniline
- 4-(Methylsulphinyl)butyric acid
- Other nitroaniline derivatives
Uniqueness
DNP-DL-methionine sulfoxide is unique due to the combination of nitroaniline and methylsulphinyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
1695-02-9 |
|---|---|
Molecular Formula |
C11H13N3O7S |
Molecular Weight |
331.3 g/mol |
IUPAC Name |
2-(2,4-dinitroanilino)-4-methylsulfinylbutanoic acid |
InChI |
InChI=1S/C11H13N3O7S/c1-22(21)5-4-9(11(15)16)12-8-3-2-7(13(17)18)6-10(8)14(19)20/h2-3,6,9,12H,4-5H2,1H3,(H,15,16) |
InChI Key |
FTOHDWRUZIRPDU-UHFFFAOYSA-N |
SMILES |
CS(=O)CCC(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CS(=O)CCC(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Key on ui other cas no. |
1695-02-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B155636.png)
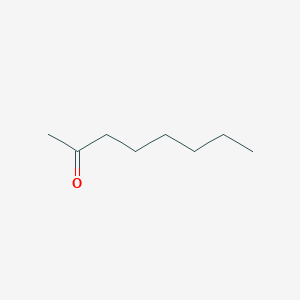


![2,4-dihydro-4-[(2-hydroxyphenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one](/img/structure/B155645.png)
